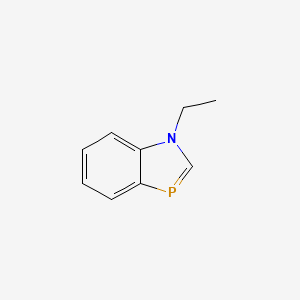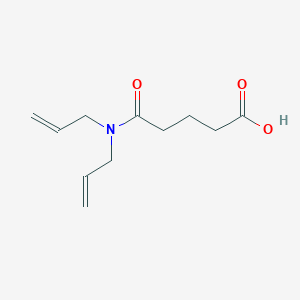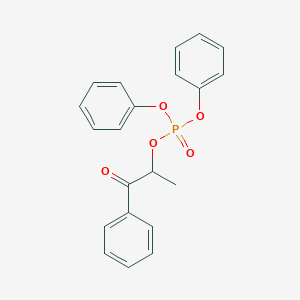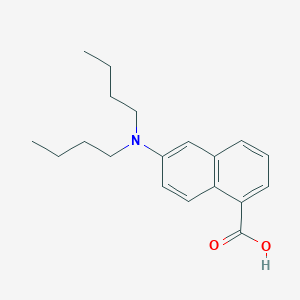![molecular formula C17H18N2O5S B14235193 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid CAS No. 325852-55-9](/img/structure/B14235193.png)
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is known for its applications in organic synthesis, particularly as a crosslinking reagent. It is also referred to as 4-carboxybenzenesulfonamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, blocking its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar applications in organic synthesis.
4-Carboxybenzenesulfonamide: Known for its use as a crosslinking reagent.
Benzoic acid 4-sulfamide: Utilized in the synthesis of various industrial chemicals.
Uniqueness
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid is unique due to its morpholine group, which enhances its solubility and reactivity compared to other sulfonamide derivatives. This structural feature allows for more versatile applications in both research and industrial settings .
Eigenschaften
CAS-Nummer |
325852-55-9 |
|---|---|
Molekularformel |
C17H18N2O5S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-[(4-morpholin-4-ylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5S/c20-17(21)13-1-7-16(8-2-13)25(22,23)18-14-3-5-15(6-4-14)19-9-11-24-12-10-19/h1-8,18H,9-12H2,(H,20,21) |
InChI-Schlüssel |
XXINZLMKKUYKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)


![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
